molecular formula C10H11N3OS B2996424 3-oxo-N-phenylpyrazolidine-1-carbothioamide CAS No. 303994-79-8

3-oxo-N-phenylpyrazolidine-1-carbothioamide

Cat. No.: B2996424
CAS No.: 303994-79-8
M. Wt: 221.28
InChI Key: SCAGEBPBUVUMSI-UHFFFAOYSA-N
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Description

3-oxo-N-phenylpyrazolidine-1-carbothioamide is a chemical compound of significant interest in scientific research, particularly due to its carbothioamide functional group, which is known to confer notable biological activity. Compounds within this class are frequently investigated for their potential as enzyme inhibitors. Research on analogous structures has shown inhibitory effects against a range of enzymes, including carbonic anhydrase II (CA II) , lipoxygenase (15-LOX) , and tyrosinase . The mechanism of action for such compounds often involves the coordination of the carbothioamide group with metal ions in enzyme active sites or direct interaction with key amino acid residues, disrupting normal enzyme function . Furthermore, the pyrazolidine core is a privileged structure in medicinal chemistry, and its derivatives are explored for their antiproliferative properties. Similar molecules have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, making them candidates for further development in anticancer research . The presence of multiple coordination donors (oxygen, nitrogen, sulfur) also makes this compound a versatile ligand for synthesizing metal complexes, which can be studied for their unique geometric structures, magnetic properties, and enhanced biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-N-phenylpyrazolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-9-6-7-13(12-9)10(15)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAGEBPBUVUMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-phenylpyrazolidine-1-carbothioamide typically involves the reaction of phenylhydrazine with a suitable carbonyl compound, followed by the introduction of a carbothioamide group. One common method involves the condensation of phenylhydrazine with an α,β-unsaturated carbonyl compound to form a pyrazolidine intermediate. This intermediate is then reacted with thiocarbonyldiimidazole to introduce the carbothioamide group .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-phenylpyrazolidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-oxo-N-phenylpyrazolidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-N-phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally or functionally related compounds:

Pyrazolidine Derivatives

  • 3-oxo-pyrazolidine-1-carboxamide (C₄H₇N₃O₂): Lacks the phenyl and thioamide groups.
  • N-phenylpyrazolidine-1-carbothioamide (C₁₀H₁₁N₃S) :
    Missing the 3-oxo group, leading to reduced polarity and possible differences in hydrogen-bonding capacity.

Thioamide-Containing Analogues

  • N-phenylthiourea (C₇H₈N₂S) :
    A simpler thioamide without a heterocyclic core. The pyrazolidine ring in the target compound may enhance conformational stability and binding affinity in biological systems.

  • 3-oxo-N-(p-tolyl)pyrazolidine-1-carbothioamide (C₁₁H₁₃N₃OS) :
    A methyl-substituted phenyl variant. The electron-donating methyl group could increase lipophilicity and alter metabolic stability compared to the parent compound.

Functional Group Modifications

Limitations

This analysis is generalized due to the absence of experimental data or peer-reviewed studies in the provided evidence. Further research is required to validate physicochemical, biological, or synthetic properties.

Biological Activity

3-oxo-N-phenylpyrazolidine-1-carbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N2OS
  • Molecular Weight : 210.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound's structure allows it to act as a potential inhibitor of pro-inflammatory cytokines, which are crucial in conditions such as acute lung injury and sepsis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity :
    • In vitro studies show that the compound can significantly inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
  • Antimicrobial Properties :
    • Preliminary studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited compared to its derivatives .
  • Cytotoxic Effects :
    • The compound has shown cytotoxicity against certain cancer cell lines, indicating a possible role in cancer therapy. For instance, derivatives of pyrazolidine compounds have been noted for their activity against leukemia and melanoma cell lines .

Case Studies

Several studies have explored the effects of similar compounds, providing insights into the potential applications of this compound:

Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a related compound in a mouse model of LPS-induced acute lung injury. The administration of the compound resulted in reduced pulmonary edema and improved survival rates in treated mice .

Study 2: Antimicrobial Activity

In a comparative study, various pyrazolidine derivatives were tested for their antimicrobial properties. Some derivatives demonstrated significant inhibition zones against common pathogens, suggesting that modifications to the pyrazolidine structure could enhance efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnti-inflammatoryAntimicrobialCytotoxicity
This compoundModerateLimitedModerate
Derivative A (e.g., 4-Oxo Compound)HighHighHigh
Derivative B (e.g., Pyrazole)ModerateModerateLow

Future Directions

Further research is necessary to elucidate the full range of biological activities and mechanisms of action for this compound. Potential areas for exploration include:

  • Structure-activity relationship (SAR) studies to optimize efficacy.
  • In vivo studies to assess therapeutic potential.
  • Investigation into its effects on different cancer types.

Q & A

Q. What structural modifications enhance selectivity in enzyme inhibition?

  • Methodology : Perform SAR studies:
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring.
  • Replace the pyrazolidine ring with pyrrolidine or piperidine derivatives.
  • Evaluate inhibition constants (Kᵢ) against target enzymes (e.g., kinases) .

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